(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-hydroxymethyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one
CAS No.: 145452-02-4
Cat. No.: VC20779474
Molecular Formula: C₁₁H₁₉NO₄
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145452-02-4 |
|---|---|
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | (1S,6R,7S,7aS)-7-hydroxy-7a-(hydroxymethyl)-6-methyl-1-propan-2-yl-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one |
| Standard InChI | InChI=1S/C11H19NO4/c1-6(2)9-11(4-13)8(14)7(3)10(15)12(11)5-16-9/h6-9,13-14H,4-5H2,1-3H3/t7-,8+,9+,11+/m1/s1 |
| Standard InChI Key | WSCSAVPTKSPACL-HJGDQZAQSA-N |
| Isomeric SMILES | C[C@@H]1[C@@H]([C@]2([C@@H](OCN2C1=O)C(C)C)CO)O |
| SMILES | CC1C(C2(C(OCN2C1=O)C(C)C)CO)O |
| Canonical SMILES | CC1C(C2(C(OCN2C1=O)C(C)C)CO)O |
Introduction
Overview of (3R,4S,5R,6S)-1-Aza-4-hydroxy-5-hydroxymethyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one
(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-hydroxymethyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one is a complex organic compound characterized by its bicyclic structure and specific stereochemistry. This compound is notable for its potential applications in medicinal chemistry and biological research.
Structural Information
The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is indicative of its classification as an aza compound. The stereochemical configuration is crucial for its biological activity and interaction with various biological targets.
Structural Representation:
| Descriptor | Value |
|---|---|
| IUPAC Name | (3R,4S,5R,6S)-1-Aza-4-hydroxy-5-hydroxymethyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one |
| Synonyms | [1S-(1α,6α,7α,7aα)]-Tetrahydro-7-hydroxy-7a-(hydroxymethyl)-6-methyl-1-(1-methylethyl)-3H,5H-pyrrolo[1,2-c]oxazol-5-one |
Biological Applications
While specific data on the biological applications of (3R,4S,5R,6S)-1-Aza-4-hydroxy-5-hydroxymethyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one remains limited, compounds of similar structure have been investigated for their pharmacological properties:
Potential Applications:
-
Antimicrobial activity
-
Anticancer properties
-
Neurological effects
Research Findings
Research surrounding this compound has primarily focused on its synthesis and characterization rather than extensive biological testing. The following areas have been explored:
Synthesis Methods:
Various synthetic routes have been proposed to obtain this compound efficiently while maintaining high stereochemical purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume